2-Hydroxytriacontyl 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxytriacontanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytriacontyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-Hydroxytriacontyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyoctadecanoic acid: A precursor in the synthesis of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate.
2-Hydroxytriacontanol: Another precursor used in the esterification reaction.
Stearic acid: A structurally similar fatty acid with different functional properties.
Uniqueness
This compound is unique due to its long-chain structure and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
93840-70-1 |
---|---|
Molecular Formula |
C48H96O4 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
2-hydroxytriacontyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C48H96O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-35-39-43-47(50)45-52-48(51)44-40-36-33-30-29-31-34-38-42-46(49)41-37-8-6-4-2/h46-47,49-50H,3-45H2,1-2H3 |
InChI Key |
YOCODWKDRYTJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.